(1R)-1-(3-Chlorophenyl)-2-fluoroethanamine
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Overview
Description
(1R)-1-(3-Chlorophenyl)-2-fluoroethanamine is an organic compound with a unique structure characterized by the presence of a fluorine atom and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine typically involves the reaction of 3-chlorobenzaldehyde with a fluorinating agent followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The process may also involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Chlorophenyl)-2-fluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines, solvents such as water or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(3-Chlorophenyl)-2-fluoroethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Chlorophenyl)-2-fluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of specific pathways. For example, it may bind to active sites of enzymes, altering their catalytic activity, or interact with receptors, influencing signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Chlorophenyl)ethan-1-ol: Similar structure but lacks the fluorine atom.
(1R)-1-(3-Chlorophenyl)-2-bromoethanamine: Similar structure but contains a bromine atom instead of fluorine.
(1R)-1-(3-Chlorophenyl)-2-iodoethanamine: Similar structure but contains an iodine atom instead of fluorine.
Uniqueness
(1R)-1-(3-Chlorophenyl)-2-fluoroethanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9ClFN |
---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
(1R)-1-(3-chlorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m0/s1 |
InChI Key |
HMWKDSZQAOITIQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CF)N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)N |
Origin of Product |
United States |
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